3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, which is a benzopyranone structure, substituted with a methoxyphenyl group and a benzoate ester. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative under basic conditions to form the chromone core. This is followed by esterification with benzoic acid or its derivatives to introduce the benzoate group. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate
Uniqueness
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the benzoate ester group can influence its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-20-10-6-5-9-17(20)19-14-27-21-13-16(11-12-18(21)22(19)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBWAKAFZSHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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